

# What is Gepirone-d8 and its primary use in research?

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## Compound of Interest

Compound Name: Gepirone-d8

Cat. No.: B15143055

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## Gepirone-d8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics and primary research applications of **Gepirone-d8**. As the deuterated internal standard for Gepirone, **Gepirone-d8** is a critical tool in the accurate quantification of this novel antidepressant, particularly in the fields of pharmacokinetics, therapeutic drug monitoring, and bioanalytical method development.

## Introduction to Gepirone and Gepirone-d8

Gepirone is an antidepressant of the azapirone class that acts as a selective partial agonist of the serotonin 5-HT<sub>1A</sub> receptor.<sup>[1][2][3]</sup> Its mechanism of action, distinct from that of selective serotonin reuptake inhibitors (SSRIs), has made it a subject of significant interest in the treatment of major depressive disorder (MDD).<sup>[3][4]</sup> Gepirone was approved by the FDA for the treatment of MDD in adults in September 2023.<sup>[2][3]</sup>

To accurately measure the concentration of Gepirone in biological matrices such as plasma and serum, a robust and reliable analytical method is essential. This is where **Gepirone-d8** plays a pivotal role. **Gepirone-d8** is a stable isotope-labeled version of Gepirone, where eight hydrogen atoms have been replaced with deuterium.<sup>[5][6]</sup> This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry.<sup>[7][8]</sup>

The primary use of **Gepirone-d8** in research is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Gepirone.[5] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and matrix effects, leading to highly accurate and precise results.[7][8]

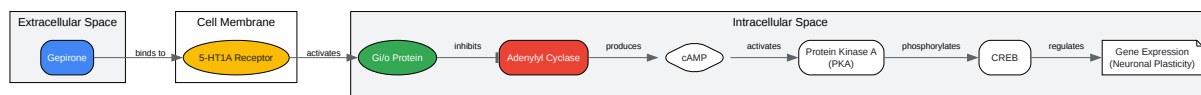
## Quantitative Data

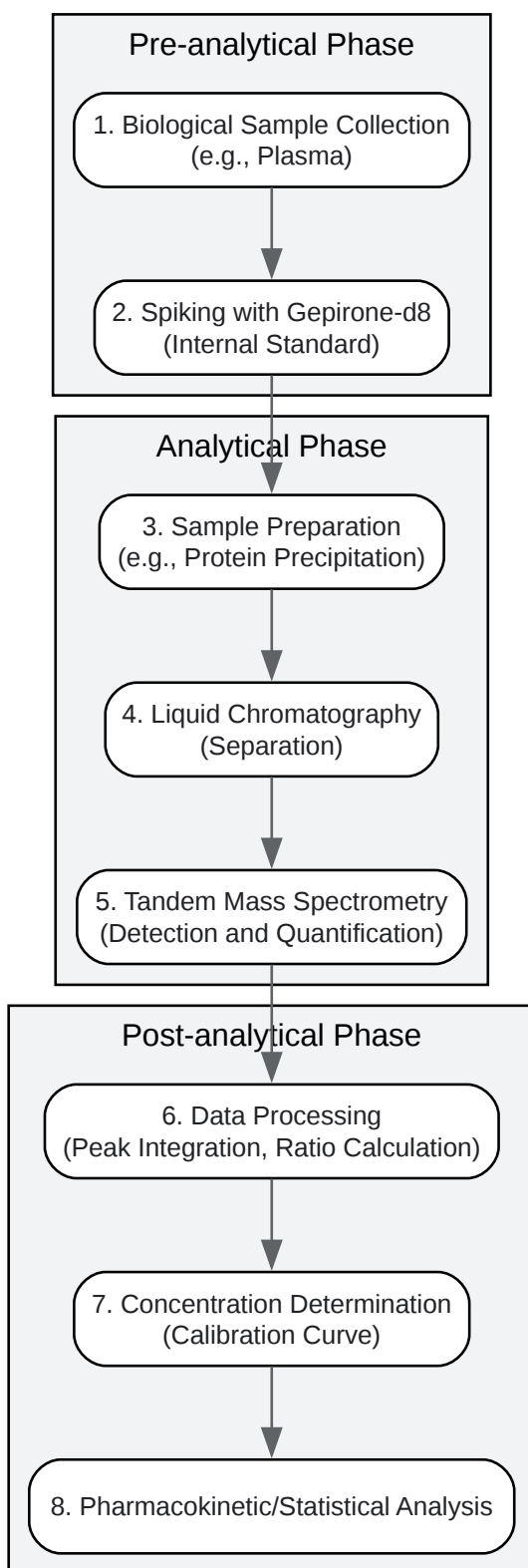
The key physical and chemical properties of Gepirone and **Gepirone-d8** are summarized below. The mass difference between the two compounds is fundamental to their differentiation in mass spectrometry.

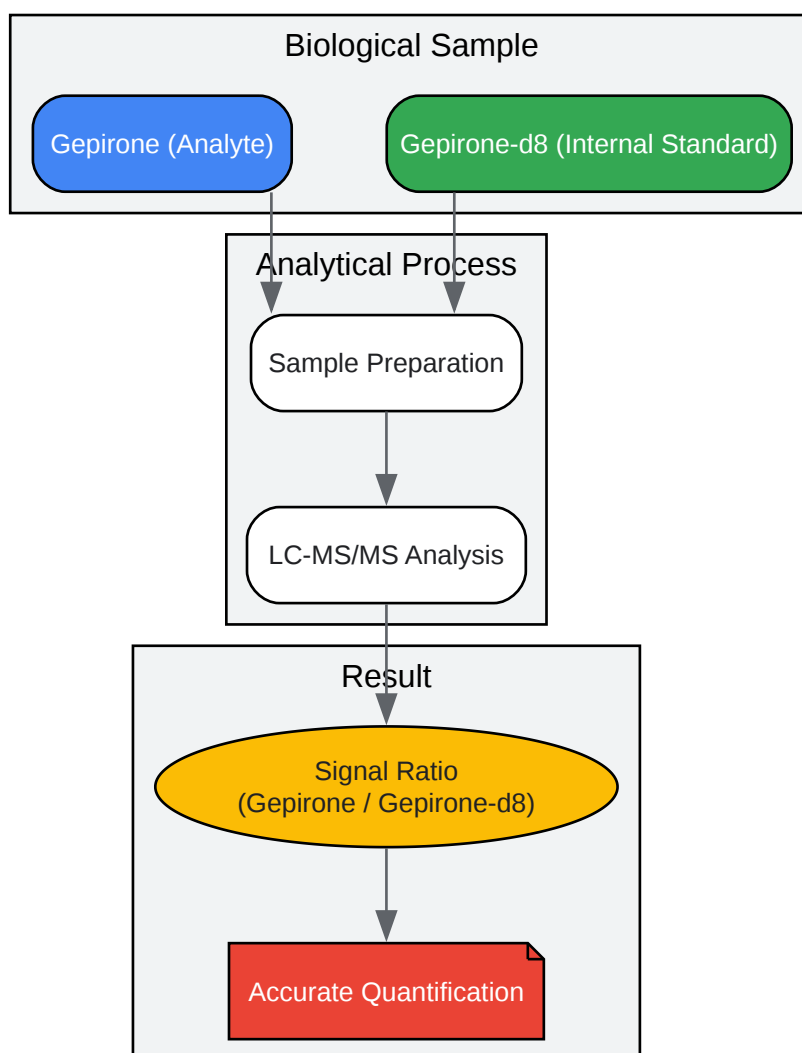
| Property          | Gepirone  | Gepirone-d8  |
|-------------------|---|--|
| Molecular Formula | C <sub>19</sub> H <sub>29</sub> N <sub>5</sub> O <sub>2</sub> | C <sub>19</sub> H <sub>21</sub> D <sub>8</sub> N <sub>5</sub> O <sub>2</sub> |
| Molecular Weight  | 359.48 g/mol  | 367.52 g/mol   |
| Isotopic Labeling | None  | Deuterium (d8)   |
| Primary Use       | Active Pharmaceutical Ingredient (API)                        | Internal Standard for Quantitative Analysis                                  |

## Mechanism of Action: Gepirone and the 5-HT1A Receptor Signaling Pathway

Gepirone exerts its therapeutic effects primarily through its interaction with the 5-HT1A receptor, a G-protein coupled receptor (GPCR). The binding of Gepirone to the 5-HT1A receptor initiates a signaling cascade that ultimately modulates neuronal activity.







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Address: 3281 E Guasti Rd

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